![molecular formula C12H13ClFNO B3019190 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide CAS No. 2329324-29-8](/img/structure/B3019190.png)
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a variety of effects on the brain and body. CPP-115 has been studied for its potential use in treating a variety of neurological and psychiatric disorders.
Mechanism of Action
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal excitability and neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition of neurotransmission.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to reduced neuronal excitability and increased inhibition of neurotransmission. It has also been shown to have analgesic and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of increased GABA levels on neuronal excitability and neurotransmission. One limitation of using 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide is its potential for off-target effects, as inhibition of other enzymes or receptors could lead to unintended consequences.
Future Directions
There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide. One area of interest is its potential use in treating addiction, as increased GABA levels have been associated with reduced drug-seeking behavior. Another area of interest is its potential use in treating epilepsy, as increased GABA levels have been shown to have anticonvulsant effects. Additionally, further studies could be done to better understand the biochemical and physiological effects of 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide and its potential for off-target effects.
Synthesis Methods
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-(3-Chloro-4-fluorophenyl)propanoic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide has been studied for its potential use in treating a variety of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in treating addiction, as increased GABA levels have been associated with reduced drug-seeking behavior.
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-cyclopropylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-10-7-8(1-5-11(10)14)2-6-12(16)15-9-3-4-9/h1,5,7,9H,2-4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMBKMXKHCNTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.